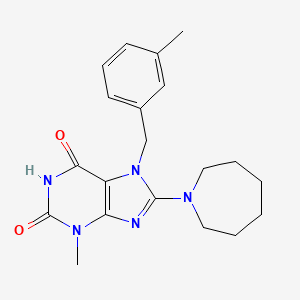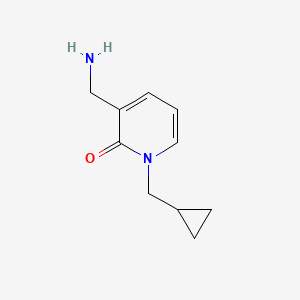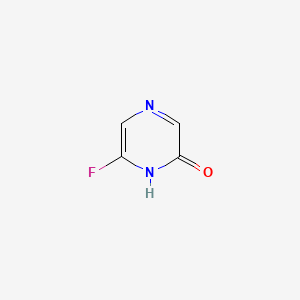
8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione, also known as AZD-0530, is a small molecule inhibitor of Src family kinases. Src kinases play a crucial role in the regulation of cell growth, differentiation, and survival. AZD-0530 has been extensively studied for its potential application in the treatment of cancer and other diseases.
Mécanisme D'action
8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione works by inhibiting the activity of Src family kinases. Src kinases play a crucial role in the regulation of cell growth, differentiation, and survival. By inhibiting Src kinase activity, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to reduce bone loss in animal models of osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it can be difficult to synthesize and requires specialized equipment and expertise.
Orientations Futures
There are many potential future directions for the study of 8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione. One area of interest is the development of new and more efficient synthesis methods. Another area of interest is the study of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, the study of this compound in animal models of disease could provide valuable insights into its potential therapeutic applications.
Méthodes De Synthèse
8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione can be synthesized using a multi-step process involving the condensation of various chemical intermediates. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
8-Azepan-1-yl-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione has been extensively studied for its potential application in the treatment of cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. This compound has also been studied for its potential application in the treatment of other diseases such as arthritis and osteoporosis.
Propriétés
IUPAC Name |
8-(azepan-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14-8-7-9-15(12-14)13-25-16-17(23(2)20(27)22-18(16)26)21-19(25)24-10-5-3-4-6-11-24/h7-9,12H,3-6,10-11,13H2,1-2H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSHHZNRAYXEFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCCCCC4)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-difluorobenzamide](/img/structure/B2509336.png)
![N-[2-(1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2509337.png)



![4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2509344.png)

![(2E,4E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]hexa-2,4-dienamide](/img/structure/B2509347.png)

![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2509351.png)
![1,8,8-Trimethyl-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2509353.png)
![[(2-Methylphenyl)-phenylmethyl]hydrazine](/img/structure/B2509355.png)
![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3,3-dimethylbutanamide](/img/structure/B2509356.png)